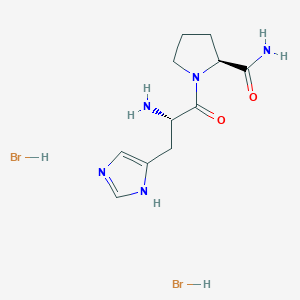

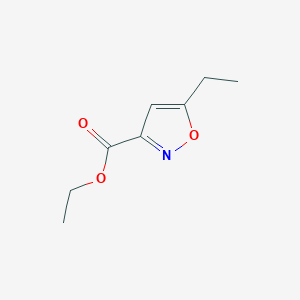

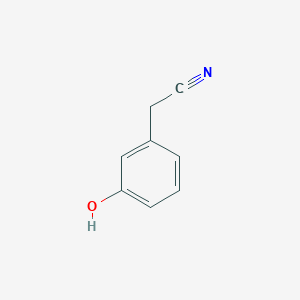

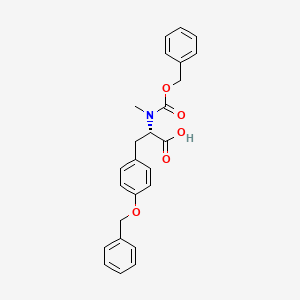

![molecular formula C16H16S2 B1340461 2,11-二硫杂[3.3]对二环烷烃 CAS No. 28667-63-2](/img/structure/B1340461.png)

2,11-二硫杂[3.3]对二环烷烃

描述

2,11-Dithia[3.3]paracyclophane is a mesocyclic dithioether that has been extensively studied due to its unique structural features and its ability to act as a bidentate ligand. This compound has been incorporated into various metal complexes, demonstrating its versatility in coordination chemistry. The research on this compound spans its synthesis, molecular structure, chemical reactions, and physical and chemical properties, providing a comprehensive understanding of its behavior and potential applications in materials science and catalysis .

Synthesis Analysis

The synthesis of 2,11-Dithia[3.3]paracyclophane and its derivatives has been achieved through various methods. For instance, the preparation of hexahydro[2.2]paracyclophane involved a coupling reaction, oxidation, and pyrolysis steps . Substituted diethynyldithia[3.3]paracyclophanes have been synthesized with good yields, demonstrating the ability to tune electronic properties through transannular substitution effects . Additionally, the synthesis of dithia-diaza[n.2] paracyclophane-enes utilized the rigid group principle and high dilution technique, resulting in a range of cis- and trans-azoarene derivatives .

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structures of 2,11-Dithia[3.3]paracyclophane complexes. For example, the structure of copper(I) complexes revealed a polymeric structure with dithia[3.3]paracyclophane serving as a bridging group through sulfur atoms . The conformational behavior of the compound has also been studied, showing that it can adopt different conformations when coordinated to various metals .

Chemical Reactions Analysis

The chemical reactivity of 2,11-Dithia[3.3]paracyclophane has been explored through its ability to form complexes with platinum group metals and its involvement in oxidation and reduction processes. The compound has been shown to coordinate in different conformations with metals such as platinum, palladium, rhodium, and iridium, affecting the overall properties of the complexes . Binuclear ruthenium vinyl and alkynyl complexes bridged by dithia[3.3]paracyclophane have been synthesized, exhibiting redox-noninnocent behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,11-Dithia[3.3]paracyclophane complexes have been characterized using various spectroscopic and electrochemical techniques. For instance, the redox properties of dithia[3.3]paracyclophane-bridged ruthenium complexes were investigated using IR and UV/vis/near-IR spectroelectrochemical methods . The porous nature of some copper(I) complexes of 2,11-Dithia[3.3]paracyclophane has been demonstrated, showing the ability to adsorb and desorb guest molecules selectively . The substituents on the dithia[3.3]paracyclophane ring can influence the oxidation activities of the ruthenium center, as revealed by electrochemical studies .

科学研究应用

1. 超分子聚合

2,11-二硫杂[3.3]对二环烷烃参与超分子聚合过程。独特的结构促进了自互补的分子间和穿环酰胺氢键。这些相互作用对于理解超分子组装中的轨道给体-受体相互作用很重要。在分子结构中用硫原子代替碳增强了这些相互作用,提供了对聚合过程中几何和结构变化的见解 (Henderson 等人,2021)。

2. 高压分子构象研究

研究表明,2,11-二硫杂[3.3]对二环烷烃在高压条件下会发生显着的分子构象变化。这种现象对于理解分子结构中的化学位移变化至关重要,尤其是在与二面角和高压下的体积减小有关时 (ImahiroFumio 等人,1981)。

3. 金属配合物的合成

已经合成了二硫杂[3.3]对二环烷烃桥联的双核钌炔基和乙烯基配合物,揭示了二硫杂[3.3]对二环烷烃桥单元的氧化还原非无辜特征。这些配合物表现出特定的电子性质,这在有机金属化学领域很重要 (Xia 等人,2012)。

4. 三羰基铬(0)配合物的研究

已经制备了 2,11-二硫杂[3.3]对二环烷烃的三羰基铬(0)配合物,为了解络合时芳环电流的减少提供了有价值的见解。这些配合物的红外、紫外和核磁共振谱为有机化学和配位化学研究提供了重要信息 (Mitchell 等人,1989)。

5. 多孔铜(I)配合物的合成

2,11-二硫杂[3.3]对二环烷烃的铜(I)配合物展示了可逆地掺入客体分子的能力,表明在材料科学中具有应用潜力,特别是在制造多孔材料和分子筛方面 (Liu 等人,2004)。

作用机制

Target of Action

The primary target of 2,11-Dithia[3.3]paracyclophane is the cavity of paracyclophanes . This cavity can be filled with other molecules, such as sodium sulfide, which will bind in the cavity and form a supramolecular complex .

Mode of Action

2,11-Dithia[3.3]paracyclophane interacts with its targets by forming a supramolecular complex . The transport rate of this compound reversibly depends on the concentration of anions in solution . It also has a bidentate ligand that binds to anions, which may contribute to its insulator properties .

Biochemical Pathways

The biochemical pathways affected by 2,11-Dithia[3It’s known that the compound can control intramolecular through-space interactions .

Result of Action

The molecular and cellular effects of 2,11-Dithia[3.3]paracyclophane’s action involve the formation of a supramolecular complex . This complex formation can control intramolecular through-space interactions and obtain an efficient Thermally Activated Delayed Fluorescence (TADF) emission with short reverse-intersystem crossing (RISC) lifetimes .

Action Environment

The action of 2,11-Dithia[3.3]paracyclophane can be influenced by environmental factors. For instance, a high-pressure environment can cause notable shifts in the protons of the compound . Furthermore, the compound’s ability to form a supramolecular complex suggests that its action, efficacy, and stability may be influenced by the presence and concentration of other molecules in its environment .

未来方向

属性

IUPAC Name |

3,10-dithiatricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S2/c1-2-14-4-3-13(1)9-17-11-15-5-7-16(8-6-15)12-18-10-14/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWSXVJIPZWUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=C(CSCC3=CC=C(CS1)C=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481841 | |

| Record name | 2,11-Dithia[3.3]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28667-63-2 | |

| Record name | 2,11-Dithia[3.3]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,11-Dithia[3.3]paracyclophane?

A: 2,11-Dithia[3.3]paracyclophane has the molecular formula C16H16S2 and a molecular weight of 272.42 g/mol. []

Q2: What spectroscopic data is available for characterizing dtpcp?

A2: Researchers utilize various spectroscopic techniques to characterize dtpcp, including:

- NMR Spectroscopy: 1H, 13C, and 19F NMR provide valuable information about the structure and dynamics of dtpcp and its derivatives. Studies have investigated through-space coupling constants (J(F,F), J(F,C), J(F,H)) in fluorinated derivatives. []

- IR Spectroscopy: Gas-phase IR spectroscopy has been employed to study the conformational preferences of dtpcp derivatives. []

- Raman Spectroscopy: Solid-state Raman spectroscopy complements IR studies and helps determine the dominant isomeric forms in the solid state. []

- UV Spectroscopy: UV spectroscopy, particularly when studying charge-transfer complexes of dtpcp, offers insights into electronic interactions. [, ]

Q3: What are the potential applications of dtpcp in materials science?

A3: Dtpcp demonstrates significant promise in these areas:

- Coordination Polymers: Dtpcp acts as a bridging ligand, forming one-, two-, and three-dimensional networks with metal ions like copper(I) and silver(I). These coordination polymers could find applications in catalysis, gas storage, and sensing. [, , , , , ]

- Conductive Materials: Iodine-doped dtpcp complexes exhibit electrical conductivity, suggesting potential applications in organic electronics. []

- Supramolecular Polymers: Dtpcp derivatives with strategically placed amide groups can self-assemble into supramolecular polymers through hydrogen bonding. Tuning the strength of n → π* interactions within these polymers by oxidizing the sulfur atoms to sulfones offers control over polymer properties. []

Q4: How is computational chemistry employed in dtpcp research?

A4: Computational methods like Density Functional Theory (DFT) are crucial for:

- Rationalizing Intermolecular Interactions: DFT calculations help explain the molecular assembly of dtpcp derivatives by quantifying non-covalent interactions such as Br…Br, Br…S, Br…N, C–H…S, S…S, and C–H…N. []

Q5: How do structural modifications of dtpcp influence its properties?

A5: Research highlights the following SAR trends:

- Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the benzene rings of dtpcp can significantly alter its electronic properties and ability to form charge-transfer complexes. [, ]

- Bridge Modification: Replacing the sulfur atoms in the bridges with other atoms (e.g., carbon) or oxidizing them to sulfones can impact the conformational preferences, electronic structure, and self-assembly behavior of dtpcp. [, ]

- Metal Coordination: The choice of metal ion and counterions significantly influence the dimensionality, porosity, and guest molecule inclusion within dtpcp-based coordination polymers. [, , , , , ]

Q6: What analytical methods are used to study dtpcp?

A: In addition to the spectroscopic techniques mentioned earlier, X-ray crystallography is widely used to determine the solid-state structures of dtpcp and its complexes. [, , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。